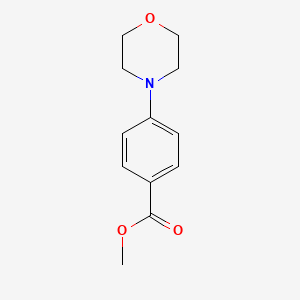

Methyl 4-Morpholinobenzoate

Description

Contextualizing Methyl 4-Morpholinobenzoate (B8396354) within Functionalized Benzoate (B1203000) Research

Methyl 4-Morpholinobenzoate is a notable example of a functionalized benzoate ester, integrating a methyl ester group and a morpholine (B109124) ring attached to a central benzene (B151609) core. This strategic combination of a tertiary amine (the morpholine nitrogen) and an ester group on the same aromatic platform gives rise to a molecule with unique electronic and structural characteristics.

In the broader context of functionalized benzoate research, the introduction of an amino group, particularly a tertiary amine like morpholine, at the para-position to the methyl ester group significantly influences the molecule's properties. This substitution can impact the electron density of the aromatic ring, affecting its reactivity in further chemical transformations. Research on amino-functionalized methyl benzoates has shown that the relative positions of the electron-donating amino group and the electron-withdrawing ester group are crucial in determining the molecule's photophysical properties, such as emission wavelengths and Stokes shifts. Current time information in Jakarta, ID. The para-substitution in Methyl 4-Morpholinobenzoate is a key structural feature that researchers exploit to fine-tune these properties.

The compound serves as a valuable building block in organic synthesis. Its structure allows for a variety of chemical modifications, making it a versatile intermediate for creating more complex molecules with potential applications in medicinal chemistry and materials science. ontosight.ai For instance, the ester group can be hydrolyzed or transesterified, while the aromatic ring can undergo further substitution reactions. The presence of the morpholine moiety also offers a site for potential quaternization or other transformations, adding to its synthetic utility.

Historical Development of Morpholine-Containing Organic Compounds in Chemical Synthesis

The history of morpholine in chemical synthesis is rich and varied, extending beyond its well-known applications in medicinal chemistry. researchgate.net Morpholine, a heterocyclic compound containing both an amine and an ether functional group, was first synthesized in the 19th century. wikipedia.org Its name is attributed to Ludwig Knorr, who was investigating the structure of morphine, although it was later found not to be a part of the morphine structure. wikipedia.org

Early synthetic methods for morpholine involved the dehydration of diethanolamine (B148213) with sulfuric acid or the reaction of diethylene glycol with ammonia. wikipedia.orgslideshare.net These industrial processes made morpholine a readily available and cost-effective building block for organic synthesis. wikipedia.orgmedcraveonline.com

Throughout the 20th century, the utility of morpholine in organic synthesis expanded significantly. It became widely used for the generation of enamines, which are versatile intermediates in carbon-carbon bond-forming reactions. wikipedia.org The unique properties of the morpholine ring, including its polarity and the basicity of the nitrogen atom, made it a valuable addition to a wide range of organic molecules. medcraveonline.com

The development of more advanced synthetic methodologies in recent decades has further solidified the importance of morpholine. researchgate.net Modern techniques, including catalytic methods, have enabled the efficient and stereoselective synthesis of a diverse array of morpholine derivatives. sci-hub.se These advancements have allowed chemists to incorporate the morpholine scaffold into complex molecular architectures, highlighting its enduring importance as a fundamental building block in the landscape of organic synthesis. sci-hub.se

Current Research Landscape and Emerging Trends for Benzoate Esters with Tertiary Amine Functionalities

The current research landscape for benzoate esters featuring tertiary amine functionalities is vibrant and expanding, driven by the quest for novel molecules with specific and enhanced properties. A significant trend is the development of new catalytic methods for the synthesis of these compounds, aiming for greater efficiency, selectivity, and sustainability. researchgate.netacs.orgresearchgate.net For example, researchers are exploring the use of various transition metal catalysts to facilitate the coupling of amines with benzoate precursors. researchgate.net

In the realm of materials science, benzoate esters with tertiary amine groups are being investigated for their potential in developing new photocurable polymers and dental materials. researchgate.net The tertiary amine can act as a photoinitiator component, enhancing the sensitivity of formulations to visible light. researchgate.net Furthermore, the incorporation of these functional groups can influence the photoluminescence properties of materials, opening up possibilities for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. researchgate.net

Another emerging trend is the use of these compounds as light stabilizers. Hindered benzoates, particularly those with tertiary butyl groups, have shown potential as alternatives to traditional hindered amine light stabilizers (HALS). stabilization-technologies.com Synergistic effects have been observed when these benzoates are combined with other additives, leading to improved control over the degradation of polymeric systems. stabilization-technologies.com

The targeted delivery of drugs is another promising area of research. google.com By quaternizing the tertiary amine of a drug molecule that also contains a benzoate ester, it is possible to create a prodrug that can be targeted to specific cells or tissues. google.com The release of the active drug can then be triggered by specific physiological conditions at the target site. google.com This approach highlights the potential for designing sophisticated drug delivery systems based on the unique chemistry of benzoate esters with tertiary amine functionalities.

Properties

IUPAC Name |

methyl 4-morpholin-4-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-15-12(14)10-2-4-11(5-3-10)13-6-8-16-9-7-13/h2-5H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMSNLLYQDUZFFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40409199 | |

| Record name | Methyl 4-Morpholinobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40409199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23676-05-3 | |

| Record name | Methyl 4-Morpholinobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40409199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 4 Morpholinobenzoate and Analogues

Esterification Reactions for Methyl Benzoate (B1203000) Core Formation

The initial and crucial step in synthesizing methyl 4-morpholinobenzoate (B8396354) is the esterification of a substituted benzoic acid to form the corresponding methyl ester. This transformation can be accomplished using several methodologies.

Conventional Condensation Approaches of Methanol (B129727) and Benzoic Acid Derivatives

The Fischer-Speier esterification is a classic and widely used method for this purpose. It involves the acid-catalyzed reaction between a carboxylic acid and an alcohol. In the synthesis of a precursor for methyl 4-morpholinobenzoate, a substituted benzoic acid is typically refluxed with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. researchgate.netslideshare.net The acid protonates the carbonyl oxygen of the benzoic acid, enhancing its electrophilicity and facilitating nucleophilic attack by methanol. researchgate.net Subsequent proton transfer and elimination of a water molecule yield the methyl ester. researchgate.net To drive the reversible reaction towards the product, a large excess of methanol is often employed. tcu.edu

Catalytic Esterification Strategies for Enhanced Yields and Selectivity

To improve reaction efficiency and simplify product purification, various catalytic systems have been developed. Solid acid catalysts, such as modified montmorillonite (B579905) K10 clay, have been shown to be effective for the esterification of substituted benzoic acids with alcohols under solvent-free conditions. ijstr.orgepa.gov These catalysts are easily separable from the reaction mixture, making the workup process more environmentally friendly. ijstr.org Zirconium-based solid acids have also been reported as active catalysts for the synthesis of a series of methyl benzoate compounds from various benzoic acids and methanol. mdpi.com The use of such heterogeneous catalysts can lead to high yields and selectivity. ijstr.orgmdpi.com

Advanced Esterification Techniques Employing Microwave Irradiation in Related Systems

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate esterification reactions. mdpi.comcolab.wsresearchgate.netijsdr.org Microwave irradiation can significantly reduce reaction times, often from hours to minutes, compared to conventional heating methods. mdpi.comijsdr.org This rapid and efficient heating can lead to higher yields and cleaner reactions. ijsdr.org The esterification of various benzoic acids with alcohols has been successfully achieved under microwave irradiation, sometimes in the absence of a solvent and with a solid acid catalyst. mdpi.comcolab.ws For instance, the esterification of benzoic acid with methanol has been demonstrated in a continuous flow microwave reactor, allowing for precise control over reaction parameters. colab.wsresearchgate.net While direct microwave-assisted synthesis of methyl 4-morpholinobenzoate is not extensively documented, the principles have been successfully applied to structurally related benzoic acid derivatives. nih.govresearchgate.net

Incorporation of the Morpholine (B109124) Moiety

Following the formation of a suitable methyl benzoate precursor, the morpholine ring is introduced. This is typically achieved through reactions that form a carbon-nitrogen bond.

Nucleophilic Aromatic Substitution Pathways on Halogenated Benzoate Precursors

A common method for introducing the morpholine moiety is through nucleophilic aromatic substitution (SNAr). This reaction involves a methyl benzoate precursor bearing a halogen atom, typically fluorine or chlorine, at the 4-position. The electron-withdrawing ester group activates the aromatic ring towards attack by a nucleophile. masterorganicchemistry.com Morpholine, acting as the nucleophile, attacks the carbon atom bearing the halogen, leading to the formation of a Meisenheimer complex intermediate. nih.gov Subsequent elimination of the halide ion yields methyl 4-morpholinobenzoate. nih.gov The reaction is typically carried out in the presence of a base, such as potassium carbonate, and in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). The reactivity order of the halogens in SNAr reactions is generally F > Cl > Br > I. masterorganicchemistry.com

Multi-Component Reaction Approaches for Direct Morpholine Integration

Multi-component reactions (MCRs) offer an efficient pathway for the synthesis of complex molecules in a single step, enhancing atom economy and reducing waste. A notable MCR for synthesizing morpholine benzoate compounds involves a palladium- and norbornene-promoted domino reaction. google.com This method allows for the simultaneous formation of multiple carbon-carbon bonds. google.com

The reaction utilizes methyl 2-trifluoromethanesulfonyloxybenzoate, a morpholine benzoate derivative, and an olefin as the primary components. The process is catalyzed by a palladium system, such as Pd₂(dba)₃ with a ligand like Mephos, in the presence of a base (e.g., potassium carbonate) and norbornene (NBE). google.com The reaction is typically conducted in an organic solvent under a nitrogen atmosphere at elevated temperatures, yielding trisubstituted benzene (B151609) derivatives. google.com This approach is advantageous as it avoids the reliance on traditional aryl iodide leaving groups. google.com

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst System | Conditions | Product Type | Ref |

| Methyl 2-trifluoromethanesulfonyloxybenzoate | Morpholine benzoate | Olefin (e.g., 4-chlorostyrene) | Pd₂(dba)₃ / Mephos / NBE / K₂CO₃ | 100°C, 8 hours, N₂ atmosphere | (E)-2-styryl-3-morpholinobenzoate derivative | google.com |

Synthesis of Derivatized Methyl 4-Morpholinobenzoates

The synthesis of specifically substituted morpholinobenzoates depends on the directing effects of the substituents on the aromatic ring during electrophilic aromatic substitution (EAS). chemistrysteps.commasterorganicchemistry.com The morpholino group, due to the lone pair of electrons on the nitrogen atom, is a strong activating group and an ortho-, para- director. chemistrysteps.com Conversely, the methyl ester (methoxycarbonyl) group is a deactivating group and a meta- director. chemistrysteps.com

Ortho/Para Substitution: When methyl 4-morpholinobenzoate undergoes EAS, the incoming electrophile is directed to the positions ortho to the powerful morpholino directing group (i.e., the 3- and 5-positions).

Meta Substitution: To achieve substitution meta to the morpholino group, a different synthetic strategy is required. One approach is to start with a precursor that has a meta-directing group, perform the substitution, and then introduce the morpholine ring. For example, nitration of methyl benzoate yields methyl m-nitrobenzoate, which can then be further functionalized. orgsyn.orgsouthalabama.edu Synthesizing phenols and anilines with meta-substitution often requires multi-step sequences to overcome the strong ortho-, para- directing influence of the hydroxyl or amino groups. researchgate.net

The choice of synthetic route is therefore dictated by the desired substitution pattern, often requiring a strategic sequence of reactions to install the morpholine and other substituents in the correct positions.

The synthesis of Methyl 2-Hydroxy-4-Morpholinobenzoate can be achieved from precursors such as methyl 2,4-dihydroxybenzoate (B8728270) or methyl 4-fluoro-2-hydroxybenzoate. A plausible route involves the nucleophilic aromatic substitution of a suitable leaving group at the 4-position by morpholine.

For instance, starting with methyl 4-fluoro-2-hydroxybenzoate, the fluorine atom can be displaced by morpholine. The reaction is facilitated by the electron-withdrawing nature of the ring substituents. The synthesis of the starting material, methyl 4-fluoro-2-hydroxybenzoate, can be accomplished by the esterification of 4-fluoro-2-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. chemicalbook.com

| Starting Material | Reagent | Key Transformation | Product |

| Methyl 4-fluoro-2-hydroxybenzoate | Morpholine | Nucleophilic Aromatic Substitution | Methyl 2-hydroxy-4-morpholinobenzoate |

A primary route for the synthesis of Methyl 4-(morpholin-4-yl)-3-nitrobenzoate involves the nucleophilic aromatic substitution of a precursor like methyl 4-fluoro-3-nitrobenzoate. nih.gov In this reaction, the fluorine atom at the C-4 position is activated by the adjacent electron-withdrawing nitro group at C-3. This activation makes the fluorine an excellent leaving group, allowing it to be readily displaced by the nucleophilic morpholine. The reaction is typically carried out in a suitable solvent, often in the presence of a base to neutralize the hydrogen fluoride (B91410) generated during the reaction.

| Starting Material | Reagent | Solvent | Key Transformation | Product | Ref |

| Methyl 4-fluoro-3-nitrobenzoate | Morpholine | e.g., DMF, Acetonitrile (B52724) | Nucleophilic Aromatic Substitution | Methyl 4-(morpholin-4-yl)-3-nitrobenzoate |

Methyl 4-(morpholinomethyl)benzoate features a methylene (B1212753) (-CH₂-) bridge connecting the morpholine ring to the benzoate moiety. The synthesis of this compound is commonly achieved through the nucleophilic substitution of a benzylic halide. innospk.com

The process typically starts with methyl 4-(bromomethyl)benzoate (B8499459). guidechem.com This starting material is synthesized by the bromination of methyl p-toluate (B1214165) using a reagent such as N-bromosuccinimide (NBS) with a radical initiator like AIBN or benzoyl peroxide. innospk.comguidechem.com The resulting methyl 4-(bromomethyl)benzoate is then reacted with morpholine. The nitrogen atom of the morpholine acts as a nucleophile, displacing the bromide ion to form the final product. A base is often added to the reaction mixture to scavenge the hydrobromic acid byproduct.

| Starting Material | Reagent(s) | Key Transformation | Product | Ref |

| Methyl 4-(bromomethyl)benzoate | Morpholine, Base (e.g., Triethylamine) | Nucleophilic Substitution | Methyl 4-(morpholinomethyl)benzoate | innospk.comguidechem.com |

The synthesis of the complex heterocyclic compound Methyl 2-amino-4-(morpholin-4-yl)benzo[d]thiazole-6-carboxylate is accomplished through a cyclization reaction. nih.goviucr.orgiucr.org The process begins with the precursor methyl 4-amino-3-morpholinobenzoate. iucr.org

This precursor is treated with potassium thiocyanate (B1210189) (KSCN) and bromine in glacial acetic acid. iucr.org Initially, bromine reacts with KSCN to form an electrophilic sulfur species. This species then reacts with the aniline (B41778) derivative (methyl 4-amino-3-morpholinobenzoate) to construct the 2-aminobenzothiazole (B30445) ring system. The reaction is typically stirred overnight at room temperature. nih.goviucr.org Following the cyclization, the reaction mixture is neutralized with a base, such as aqueous sodium hydroxide (B78521), causing the product to precipitate. iucr.org The collected solid can be purified by methods like column chromatography to yield the desired product, which may crystallize as a hydrate. nih.gov

| Starting Material | Reagents | Solvent | Conditions | Product | Ref |

| Methyl 4-amino-3-morpholinobenzoate | 1. KSCN, Br₂ 2. NaOH(aq) | Glacial Acetic Acid | Room Temperature (22-25°C), overnight | Methyl 2-amino-4-(morpholin-4-yl)benzo[d]thiazole-6-carboxylate | nih.goviucr.orgiucr.org |

Studies on Methyl 4-[(Benzoylamino)methoxy]benzoate Synthesis

The synthesis of Methyl 4-[(benzoylamino)methoxy]benzoate provides insight into the derivatization of benzoate structures. Research has demonstrated a successful method for the benzamidomethylation of the hydroxyl group in methylparaben. mdpi.com In this process, the carboxylic group of 4-hydroxybenzoic acid, which deactivates the phenolic group, is protected as a methyl ester in the starting material, methylparaben. mdpi.com

The reaction employs (benzamidomethyl)triethylammonium chloride as the benzamidomethylating agent. mdpi.com This reagent, while not commercially available and requiring prior synthesis, proves effective for the benzamidomethylation of phenols. mdpi.com The synthesis of Methyl 4-[(benzoylamino)methoxy]benzoate is achieved by reacting methylparaben with (benzamidomethyl)triethylammonium chloride in an ethanol (B145695) and triethylamine (B128534) mixture, with water added to create a clear solution. mdpi.com The reaction proceeds at room temperature with stirring for 5 hours, yielding the crude product upon precipitation with water. mdpi.com Purification is subsequently carried out by recrystallization from toluene (B28343) to obtain pure, colorless crystals. mdpi.com

This method has been shown to produce a typical yield of 80% for the crude product. mdpi.com The resulting compound, Methyl 4-[(benzoylamino)methoxy]benzoate, has been characterized using FT-IR, 1H-NMR, 13C-NMR, and elemental analysis. mdpi.com

A similar strategy has been applied to synthesize (benzoylamino)methyl 4-[(benzoylamino)methoxy]benzoate. mdpi.comresearchgate.net This involves two different procedures, one starting from benzoylaminomethyl-4-hydroxybenzoate in a dioxane/water mixture and another using a suspension of 4-hydroxybenzoic acid in dioxane. mdpi.comresearchgate.net Both methods utilize benzamidomethyl triethylammonium (B8662869) chloride for the benzamidomethylation step. mdpi.comresearchgate.net

Table 1: Synthesis of Methyl 4-[(benzoylamino)methoxy]benzoate

| Reactants | Reagents & Solvents | Reaction Time | Yield (Crude) | Melting Point (Pure) |

|---|

Chemoenzymatic and Biocatalytic Approaches in Related Systems

Chemoenzymatic and biocatalytic methods offer powerful alternatives for the synthesis of complex molecules, including heterocyclic systems like morpholines and functionalized benzoates. These approaches leverage the high selectivity of enzymes to achieve transformations that are often challenging with traditional chemical methods.

In the realm of morpholine derivatives, an enantioselective synthesis of 2-[(phenoxy)(phenyl)methyl]morpholine analogues has been developed. nih.gov A key step in this process is the highly specific enzyme-catalyzed resolution of racemic n-butyl 4-benzylmorpholine-2-carboxylate. nih.gov This highlights the utility of enzymes in creating chiral morpholine scaffolds, which are significant in medicinal chemistry. nih.gov

For substituted benzoates, biocatalytic transformations have been explored using engineered microorganisms. One notable example is the conversion of substituted benzoates into 1,2-cis-dihydroxycyclohexa-3,5-diene carboxylic acids (cis-diols). nih.gov This transformation is accomplished using recombinant strains of Escherichia coli and Pseudomonas oleovorans that express the xylXYZ genes from the TOL plasmid of Pseudomonas putida mt-2. nih.gov These genes encode for toluate-1,2-dioxygenase, the enzyme responsible for the cis-dihydroxylation of the aromatic ring. nih.gov The Pseudomonas oleovorans recombinant was particularly effective in producing cis-diols from meta- and para-substituted benzoates. nih.gov

Another biocatalytic approach involves the use of engineered E. coli for the biotransformation of benzoate. nih.gov By expressing specific enzymes, such as benzoate-CoA ligase (BadA) and benzophenone (B1666685) synthase (GmBPS), researchers have created an artificial pathway to convert sodium benzoate into more complex structures like 2,4,6-trihydroxybenzophenone. nih.gov This demonstrates the potential for creating novel biosynthetic routes to benzophenone derivatives from simple benzoate precursors. nih.gov

These examples underscore the growing importance of chemoenzymatic and biocatalytic strategies in organic synthesis. The high selectivity and environmentally benign nature of these methods make them attractive for the production of complex and chiral molecules related to Methyl 4-Morpholinobenzoate.

Table 2: Examples of Chemoenzymatic and Biocatalytic Approaches

| Approach | Microorganism/Enzyme | Substrate(s) | Product(s) |

|---|---|---|---|

| Enzyme-catalyzed resolution | Enzyme | Racemic n-butyl 4-benzylmorpholine-2-carboxylate | Enantiopure morpholine derivatives |

| Biotransformation | Engineered Pseudomonas oleovorans (expressing toluate-1,2-dioxygenase) | Substituted benzoates | 1,2-cis-dihydroxycyclohexa-3,5-diene carboxylic acids (cis-diols) |

Reaction Mechanisms and Kinetics in Methyl 4 Morpholinobenzoate Chemistry

Mechanistic Investigations of Nucleophilic Aromatic Substitution with Morpholine (B109124) Derivatives

Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction class for modifying aromatic rings. Unlike electrophilic substitutions, SNAr involves a nucleophilic attack on an electron-poor aromatic system. The reaction generally proceeds via a two-step addition-elimination mechanism. nih.gov

The classical mechanism involves the following stages:

Nucleophilic Attack: The nucleophile, in this case, a morpholine derivative, attacks the electron-deficient carbon atom of the aromatic ring that bears a suitable leaving group. This step is typically the rate-determining step. nih.gov This attack forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. semanticscholar.org The negative charge of this intermediate is delocalized over the aromatic ring and is further stabilized by electron-widespreading groups (EWGs) positioned ortho or para to the site of substitution. nih.gov

Leaving Group Departure: The aromaticity of the ring is restored in the second step when the leaving group departs with its pair of electrons. nih.gov

Morpholine, as a secondary amine, is an effective nucleophile for SNAr reactions due to the lone pair of electrons on the nitrogen atom. The reaction rate is significantly influenced by the nature of the leaving group, with fluoride (B91410) often being the best leaving group in this context, contrary to trends in SN1/SN2 reactions. nih.gov While the two-step mechanism is widely accepted, some studies have provided evidence for concerted (cSNAr) mechanisms, particularly for substrates that are not strongly activated. semanticscholar.orgyale.edu In a concerted pathway, the bond formation with the nucleophile and the bond cleavage with the leaving group occur simultaneously. yale.edu

Reaction Kinetics of Ester Hydrolysis and Transesterification in Morpholino-Containing Esters

The kinetics of ester hydrolysis and transesterification are critical for understanding the stability and reactivity of morpholino-containing esters like Methyl 4-Morpholinobenzoate (B8396354).

Ester Hydrolysis: The hydrolysis of esters can be catalyzed by acid or base, and the rate is highly dependent on factors like pH, temperature, and molecular structure. rsc.orgnih.gov For esters containing a morpholine moiety, the nitrogen atom can play a significant role in the reaction kinetics. A study on the hydrolysis of morpholino ethyl ester derivatives in aqueous solutions (pH 1-10) showed that the reaction proceeds quantitatively to the parent carboxylic acid. researchgate.net The rate expressions derived from log(rate)-pH profiles suggested a pH-dependent intramolecular catalysis mechanism. researchgate.net This implies the morpholino group, depending on its protonation state, can directly participate in and accelerate the hydrolysis of the nearby ester group.

The general mechanism for base-catalyzed ester hydrolysis involves the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl carbon, forming a tetrahedral intermediate, which then collapses to release the alkoxide leaving group. mdpi.com The presence of the morpholino group can influence the electronic properties of the ester and potentially stabilize the transition state.

| Parameter | Observation for Morpholino Ethyl Ester Derivatives researchgate.net |

| Reaction | Quantitative hydrolysis to the parent carboxylic acid. |

| pH Range | Studied between pH 1 and 10. |

| Proposed Mechanism | pH-dependent intramolecular catalysis. |

| Enzymatic Effect | Rate of hydrolysis was significantly accelerated by plasma enzymes. |

Transesterification: Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. researchgate.net These reactions are typically catalyzed by acids or bases. The kinetics of transesterification are fundamental to processes like biodiesel production. dmaiti.comchemicalbook.com For a morpholino-containing ester, the reaction would involve an alcohol attacking the carbonyl carbon, proceeding through a tetrahedral intermediate similar to hydrolysis. researchgate.net The reaction is generally reversible, and its rate depends on the concentrations of the ester and the alcohol, the catalyst, and the temperature. chemicalbook.com The morpholine group's basicity might influence the local environment and the efficacy of the catalyst.

Computational Elucidation of Reaction Pathways for Urethane (B1682113) Formation Influenced by Morpholine Analogues

Amine catalysts, including morpholine and its derivatives, play a crucial role in the formation of urethanes from isocyanates and alcohols. Computational studies, using methods like Density Functional Theory (DFT), have provided deep insights into the reaction pathways. google.comnih.gov

A theoretical study on urethane formation from phenyl isocyanate and butan-1-ol, catalyzed by morpholine and 4-methylmorpholine (B44366), revealed a complex, multi-step mechanism that differs significantly from the catalyst-free reaction. rsc.orgresearchgate.net

Key Findings from Computational Studies:

Mechanism: The proposed organocatalytic reaction mechanism involves seven distinct steps, compared to a simpler pathway in the absence of a catalyst. rsc.org

Catalytic Activity: The presence of the amine catalyst significantly reduces the activation energy barrier for the reaction. rsc.org

Intermediate Formation: A key step involves the formation of a zwitterionic intermediate after the initial transition state, where a new bond develops between the isocyanate's carbon and the alcohol's oxygen. rsc.org

Catalyst Comparison: The study compared the effectiveness of morpholine and its methylated analogue, 4-methylmorpholine. The results indicated that 4-methylmorpholine is a slightly more effective catalyst. This difference in catalytic activity was associated with the difference in their proton affinities. rsc.org

The calculated activation energies provide a quantitative measure of the catalytic effect.

| Catalyst | Calculated Activation Energy (kJ/mol) rsc.org | Relative Efficacy |

| None | Significantly higher | - |

| Morpholine | 29.7 | Less effective |

| 4-Methylmorpholine | 26.6 | More effective |

These computational findings are crucial for the rational design and development of new, more efficient catalysts for polyurethane synthesis. rsc.org

Catalytic Cycles in Transformations Involving Methyl 4-Morpholinobenzoate as a Reagent

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. rsc.orgrsc.org Substrates for these reactions are typically organic halides or triflates that react with organometallic reagents in the presence of a palladium, nickel, or copper catalyst.

While benzoate (B1203000) derivatives can be involved in various catalytic transformations, literature specifically detailing complete catalytic cycles where Methyl 4-Morpholinobenzoate acts as a primary reagent is not extensively documented. The high stability of the C-H and C-N bonds of the morpholino-aryl group makes it less reactive as a typical cross-coupling electrophile or nucleophile under standard conditions.

However, related structures are employed in catalysis. For instance, palladium-catalyzed reactions are used to synthesize various benzoate compounds. A patent describes a method for preparing morpholine benzoate compounds via a palladium-catalyzed reaction involving methyl 2-trifluoromethanesulfonyloxybenzoate, an olefin, and morpholine benzoate, showcasing the construction of such scaffolds using catalytic methods. researchgate.net Furthermore, the functionalization of aromatic C-H bonds, a rapidly developing field, could potentially be applied to molecules like Methyl 4-Morpholinobenzoate. nih.govgoogle.com Such a reaction would involve a transition metal catalyst coordinating to the substrate and selectively cleaving a C-H bond to allow for further functionalization, but specific examples involving this exact molecule as a reagent remain specialized.

Reactivity Profiles of Pyrimidine (B1678525) Derivatives Towards Methyl 4-(2-Chloroacetamide) Benzoate

The reactivity of pyrimidine derivatives is of significant interest in medicinal chemistry due to their presence in numerous bioactive compounds. Pyrimidines can act as nucleophiles or undergo substitution reactions.

The reaction between pyrimidine derivatives and electrophilic reagents like Methyl 4-(2-chloroacetamide) benzoate involves the nucleophilic attack by a nitrogen or other nucleophilic center on the pyrimidine ring onto the electrophilic carbon of the chloroacetamide group. This results in a nucleophilic substitution of the chlorine atom, forming a new carbon-nitrogen or carbon-sulfur bond.

A study specifically investigated the reactivity of pyrimidine derivatives with Methyl 4-(2-chloroacetamide) benzoate. This reaction serves to synthesize more complex molecules by linking a benzoate moiety to a pyrimidine core via an acetamide (B32628) bridge. The synthesized compounds in the study were confirmed using various spectroscopic methods, and their potential biological activities were evaluated. The reactivity in such cases depends on the specific pyrimidine derivative used, particularly the presence and position of activating or deactivating groups on the pyrimidine ring.

Spectroscopic Characterization and Structural Elucidation Studies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of Methyl 4-Morpholinobenzoate (B8396354) and its Derivatives

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules. For Methyl 4-Morpholinobenzoate, a combination of one-dimensional and two-dimensional NMR techniques provides a complete picture of its atomic connectivity and chemical environment.

The ¹H NMR spectrum of Methyl 4-Morpholinobenzoate is expected to show distinct signals corresponding to the different proton environments in the molecule: the methyl ester group, the para-substituted aromatic ring, and the morpholine (B109124) ring.

Aromatic Protons: The protons on the benzene (B151609) ring typically appear as a pair of doublets, characteristic of a 1,4-disubstituted (para) system. The protons ortho to the electron-donating morpholino group would be shielded and appear upfield, while the protons ortho to the electron-withdrawing ester group would be deshielded and appear downfield.

Morpholine Protons: The morpholine ring contains two sets of chemically non-equivalent methylene (B1212753) protons. The four protons adjacent to the nitrogen atom (N-CH₂) are expected to appear as a triplet, while the four protons adjacent to the oxygen atom (O-CH₂) would also appear as a triplet at a slightly different chemical shift. For the related compound, methyl 4-morpholino-3-nitrobenzoate, these signals are clearly observed.

Methyl Protons: The three protons of the methyl ester group (-OCH₃) will appear as a sharp singlet, typically in the range of 3.8-3.9 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for Methyl 4-Morpholinobenzoate

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (ortho to -COOCH₃) | ~7.9 | Doublet |

| Aromatic (ortho to morpholine) | ~6.9 | Doublet |

| Morpholine (-N-CH₂-) | ~3.3 | Triplet |

| Morpholine (-O-CH₂-) | ~3.8 | Triplet |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For Methyl 4-Morpholinobenzoate, distinct signals are expected for the ester carbonyl carbon, the methyl carbon, the aromatic carbons, and the morpholine carbons.

Carbonyl Carbon: The ester carbonyl carbon is typically deshielded and appears significantly downfield, often around 166-167 ppm.

Aromatic Carbons: A 1,4-disubstituted benzene ring will show four distinct signals. The carbon attached to the ester group (ipso-carbon) and the carbon attached to the morpholine group will have unique chemical shifts, as will the two pairs of equivalent CH carbons.

Morpholine Carbons: The two sets of methylene carbons in the morpholine ring will give rise to two separate signals.

Methyl Carbon: The carbon of the methyl ester group will appear as a signal in the upfield region, typically around 51-52 ppm.

In the ¹³C NMR spectrum of the derivative methyl 4-morpholino-3-nitrobenzoate, these characteristic signals are well-defined, providing a reliable reference for the carbon skeleton.

Table 2: Predicted ¹³C NMR Chemical Shifts for Methyl 4-Morpholinobenzoate

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Ester C=O | ~166.5 |

| Aromatic C (ipso, attached to morpholine) | ~155.0 |

| Aromatic CH (ortho to morpholine) | ~113.5 |

| Aromatic C (ipso, attached to -COOCH₃) | ~122.0 |

| Aromatic CH (ortho to -COOCH₃) | ~131.5 |

| Morpholine (-N-CH₂-) | ~47.0 |

| Morpholine (-O-CH₂-) | ~66.0 |

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2 or 3 bonds). For Methyl 4-Morpholinobenzoate, COSY would show a cross-peak between the two adjacent methylene groups in the morpholine ring, confirming their connectivity. It would also show a correlation between the ortho- and meta-protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached. This allows for the direct assignment of each carbon signal that has attached protons. For instance, the proton signal for the methyl ester group would correlate with the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds. This is particularly useful for identifying connectivity through quaternary (non-protonated) carbons and across heteroatoms. Key HMBC correlations would include the one between the methyl ester protons and the carbonyl carbon, and between the morpholine's N-CH₂ protons and the aromatic ipso-carbon to which the nitrogen is attached.

Infrared (IR) Spectroscopic Investigations of Functional Groups

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. The IR spectrum of Methyl 4-Morpholinobenzoate would be dominated by several key absorption bands.

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group is expected in the region of 1720-1700 cm⁻¹.

C-O Stretch: Two distinct C-O stretching bands are anticipated. The C-O stretch of the ester group will appear in the 1300-1200 cm⁻¹ region, while the C-O-C stretch of the morpholine's ether linkage will appear around 1115 cm⁻¹.

Aromatic C=C Bends: Medium to weak absorptions from the C=C stretching vibrations within the aromatic ring are expected in the 1600-1450 cm⁻¹ range.

C-N Stretch: The stretching vibration of the aromatic amine's C-N bond typically appears in the 1335-1250 cm⁻¹ region.

C-H Stretch: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and morpholine groups are seen just below 3000 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for Methyl 4-Morpholinobenzoate

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Ester | C=O Stretch | 1720-1700 | Strong |

| Ester | C-O Stretch | 1300-1200 | Strong |

| Aromatic Ring | C=C Stretch | 1600-1450 | Medium-Weak |

| Aryl Amine | C-N Stretch | 1335-1250 | Medium |

Mass Spectrometric (MS) Analysis for Molecular Weight and Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and structural features of a molecule based on its mass-to-charge ratio (m/z) and its fragmentation pattern upon ionization. For Methyl 4-Morpholinobenzoate (C₁₂H₁₅NO₃), the molecular weight is 221.26 g/mol .

The mass spectrum would show a molecular ion peak (M⁺) at m/z = 221. The fragmentation pattern would provide evidence for the structure. Common fragmentation pathways for this type of molecule include:

Loss of a methoxy (B1213986) radical (•OCH₃) from the ester, resulting in an acylium ion at m/z = 190.

Loss of the entire carbomethoxy group (•COOCH₃), leading to a fragment at m/z = 162.

Cleavage within the morpholine ring.

For the related compound, methyl 4-morpholino-3-nitrobenzoate, a molecular ion peak is observed at m/z = 266, consistent with its molecular formula C₁₂H₁₄N₂O₅ chegg.com.

X-ray Crystallography for Solid-State Structural Determination of Methyl 2-amino-4-(morpholin-4-yl)benzo[d]thiazole-6-carboxylate Tetartohydrate and Related Compounds

While crystallographic data for Methyl 4-Morpholinobenzoate itself is not detailed, extensive studies have been conducted on its derivative, Methyl 2-amino-4-(morpholin-4-yl)benzo[d]thiazole-6-carboxylate tetartohydrate rsc.orgumaryland.edu. X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state.

The analysis of this derivative reveals that it crystallizes in the triclinic space group P1, with four independent organic molecules and one water molecule in the asymmetric unit umaryland.edursc.org. The morpholine ring consistently adopts a chair conformation rsc.org. However, its orientation relative to the benzene ring differs among the crystallographically independent molecules, indicating conformational flexibility rsc.org. The crystal structure is stabilized by a complex three-dimensional network of hydrogen bonds (O—H⋯O, N—H⋯O, and N—H⋯N) and other non-covalent interactions, including C—S⋯O chalcogen bonds umaryland.eduscbt.com. This detailed structural information is invaluable for understanding intermolecular interactions and solid-state packing.

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

UV-Visible spectroscopy is a pivotal analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The wavelengths at which a molecule absorbs light and the intensity of that absorption are characteristic of its specific chemical structure, particularly the nature of its chromophores—the parts of the molecule that absorb light. For aromatic compounds like Methyl 4-Morpholinobenzoate, the electronic transitions observed are typically π → π* and n → π* transitions associated with the benzene ring and its substituents.

In a study involving Ethyl 4-aminobenzoate (B8803810), its UV-Vis absorption spectrum was recorded in various solvents to understand its electronic behavior. The absorption of ultraviolet radiation by this molecule is attributed to electronic transitions within the para-aminobenzoate fragment. researchgate.net The primary absorption is due to π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system.

The position and intensity of these absorption bands can be influenced by the solvent environment. For instance, the UV-Vis absorption spectrum of Ethyl 4-aminobenzoate was measured in water, α-cyclodextrin, β-cyclodextrin, SDS (sodium dodecyl sulfate), and TTABr (tetradecyltrimethylammonium bromide) solutions. researchgate.net While specific λmax values from this particular study are presented graphically rather than in tabular form, it is noted that the main ultraviolet radiation absorption wavelength of 254 nm lies within the absorption band of Ethyl 4-aminobenzoate. mdpi.com

For the parent compound 4-Aminobenzoic acid, the absorption maxima are reported at 194 nm, 226 nm, and 278 nm. sielc.com These multiple bands are characteristic of substituted benzene rings and correspond to different electronic transitions within the molecule. The presence of the morpholino group in Methyl 4-Morpholinobenzoate, an electron-donating group, attached to the benzene ring would be expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzoate (B1203000) esters, due to the extension of the conjugated system through resonance.

The following table summarizes the kind of data that would be expected from a UV-Visible spectroscopic analysis of Methyl 4-Morpholinobenzoate, based on the analysis of related benzoate derivatives.

| Solvent | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Electronic Transition |

| Methanol (B129727) | Data not available | Data not available | π → π |

| Ethanol (B145695) | Data not available | Data not available | π → π |

| Cyclohexane | Data not available | Data not available | π → π* |

This table is representative of the data typically collected in UV-Vis spectroscopic studies. Specific experimental values for Methyl 4-Morpholinobenzoate are not available in the cited literature.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Methyl 4-Morpholinobenzoate (B8396354), DFT calculations can predict its optimized geometry, electronic properties, and chemical reactivity.

Electronic Structure and Reactivity Descriptors:

DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can determine key parameters that describe the molecule's reactivity. researchgate.netconicet.gov.ar These parameters include:

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity. espublisher.com

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the surface of the molecule. It helps in identifying the regions that are rich or poor in electrons, thereby predicting sites for electrophilic and nucleophilic attack. conicet.gov.ar For Methyl 4-Morpholinobenzoate, the oxygen atoms of the morpholine (B109124) and ester groups, as well as the nitrogen atom, are expected to be regions of negative potential (nucleophilic sites), while the hydrogen atoms of the benzene (B151609) ring and the methyl group would be regions of positive potential (electrophilic sites).

A hypothetical table of DFT-calculated properties for Methyl 4-Morpholinobenzoate is presented below, based on typical values for similar aromatic esters.

| Property | Predicted Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |

| Dipole Moment | ~3.5 D | Indicates the overall polarity of the molecule |

| Ionization Potential | 6.5 eV | Energy required to remove an electron |

| Electron Affinity | 1.2 eV | Energy released upon gaining an electron |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. These simulations can provide valuable insights into the conformational flexibility and intermolecular interactions of Methyl 4-Morpholinobenzoate.

Conformational Analysis: The morpholine ring can adopt different conformations, such as chair and boat forms. MD simulations can explore the potential energy surface of Methyl 4-Morpholinobenzoate to identify the most stable conformations and the energy barriers between them. uky.edu The orientation of the morpholine ring relative to the benzene ring and the conformation of the methyl ester group are also important degrees of freedom that can be investigated.

Intermolecular Interactions: MD simulations can be used to study how Methyl 4-Morpholinobenzoate interacts with other molecules, including solvents and biological macromolecules. rsc.org For example, simulations of the molecule in a water box can reveal details about its hydration shell and the formation of hydrogen bonds between the morpholine oxygen and nitrogen atoms and water molecules. Studies on similar methyl benzoate (B1203000) derivatives have shown that they can form stable complexes with proteins like bovine serum albumin, primarily through hydrogen bonding and hydrophobic interactions. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Applications (if applicable to future research directions)

Potential Research Directions:

Antiproliferative Activity: The 2-morpholinobenzoic acid scaffold has been investigated for its antiproliferative properties. nih.gov If a series of Methyl 4-Morpholinobenzoate derivatives were synthesized and tested for similar activity, QSAR models could be developed to identify the key structural features that influence their potency.

Analgesic Activity: Aromatic esters of 1-methyl-4-piperidinol, which share some structural similarities with Methyl 4-Morpholinobenzoate, have shown analgesic activity. nih.gov QSAR studies on these compounds have highlighted the importance of lipophilicity and steric parameters. nih.gov Similar descriptors could be used to guide the design of novel analgesic agents based on the Methyl 4-Morpholinobenzoate scaffold.

A typical QSAR model is represented by a mathematical equation that correlates biological activity with various molecular descriptors.

| Descriptor | Type | Potential Influence on Biological Activity |

| LogP (Lipophilicity) | Hydrophobic | Affects membrane permeability and binding to hydrophobic pockets of receptors. |

| Molar Refractivity (MR) | Steric | Relates to the volume of the molecule and its fit within a binding site. |

| Dipole Moment | Electronic | Influences electrostatic interactions with the target receptor. |

| HOMO/LUMO Energies | Quantum Chemical | Can be related to the molecule's ability to participate in charge-transfer interactions. |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational frequencies)

Computational methods, particularly DFT, can be used to predict the spectroscopic properties of molecules with a high degree of accuracy. These predictions can aid in the interpretation of experimental spectra and the structural elucidation of new compounds.

NMR Chemical Shifts: Theoretical calculations of NMR chemical shifts have become a standard tool in organic chemistry. liverpool.ac.uk For Methyl 4-Morpholinobenzoate, DFT calculations can predict the 1H and 13C NMR chemical shifts. nih.gov These predicted spectra can be compared with experimental data to confirm the structure of the compound. Anomalies in experimental NMR shifts of substituted benzoic acid esters have been successfully explained using DFT calculations. nih.gov

IR Vibrational Frequencies: The infrared (IR) spectrum of a molecule is determined by its vibrational modes. DFT calculations can compute the harmonic vibrational frequencies of Methyl 4-Morpholinobenzoate. researchgate.net The predicted frequencies and their corresponding intensities can be used to assign the bands in the experimental IR spectrum to specific molecular vibrations, such as the C=O stretching of the ester group, the C-O-C stretching of the morpholine ring, and the aromatic C-H bending modes.

Below is an illustrative table of predicted vs. experimental spectroscopic data for a related compound, Methyl 4-methylbenzoate, demonstrating the typical accuracy of such predictions.

| Spectroscopic Data (Methyl 4-methylbenzoate) | Predicted (DFT) | Experimental |

| 1H NMR (Aromatic-H, ppm) | 7.90, 7.20 | 7.94, 7.24 rsc.org |

| 1H NMR (Methyl-H, ppm) | 3.85, 2.35 | 3.88, 2.39 rsc.org |

| 13C NMR (C=O, ppm) | 167.5 | 167.1 rsc.org |

| IR (C=O stretch, cm-1) | 1725 | 1720 |

Studies on Catalyst Effectiveness and Energetic Properties in Related Morpholine-Catalyzed Reactions

The morpholine moiety is a well-known organocatalyst for various chemical transformations. frontiersin.orgnih.gov Computational studies on morpholine-catalyzed reactions can provide insights into the potential catalytic activity of Methyl 4-Morpholinobenzoate or the influence of the morpholine group on its chemical behavior.

Catalyst Effectiveness: Morpholine and its derivatives have been shown to be effective catalysts in reactions such as the 1,4-addition of aldehydes to nitroolefins and urethane (B1682113) formation. frontiersin.orgnih.gov The effectiveness of these catalysts is often related to their ability to form enamine or zwitterionic intermediates. frontiersin.orgnih.gov While the nitrogen atom in Methyl 4-Morpholinobenzoate is part of an aniline-like system, which reduces its basicity and nucleophilicity compared to free morpholine, computational studies could explore its potential to catalyze specific reactions under certain conditions.

Energetic Properties: DFT calculations can be used to map the potential energy surface of a reaction, identifying the structures of transition states and intermediates and calculating the activation energies. acs.org For morpholine-catalyzed reactions, computational studies have been used to elucidate the reaction mechanism and explain the observed stereoselectivity. frontiersin.org A study on urethane formation catalyzed by morpholine and 4-methylmorpholine (B44366) showed that the calculated activation energies were in good agreement with experimental data. nih.gov Such studies provide a framework for understanding the energetic properties of reactions involving the morpholine functional group.

Advanced Applications in Organic Synthesis and Materials Science

Methyl 4-Morpholinobenzoate (B8396354) as a Building Block in Complex Molecule Synthesis

The structural attributes of Methyl 4-morpholinobenzoate make it a valuable starting material for the synthesis of intricate molecular architectures. The aromatic ring can undergo electrophilic and nucleophilic substitution reactions, while the ester and morpholine (B109124) moieties offer handles for further functionalization.

Methyl 4-morpholinobenzoate serves as a crucial intermediate in the synthesis of various biologically active compounds and pharmaceutical ingredients. The morpholine group, in particular, is a common feature in many approved drugs, valued for its ability to enhance solubility and bioavailability. chemimpex.com Its incorporation can improve the pharmacokinetic properties of a potential drug candidate. This compound is a foundational element for creating novel molecules with specific biological activities, making it a key component in medicinal chemistry and drug discovery. nbinno.com

As a versatile intermediate, it provides chemists with a reliable starting point for a wide range of reactions, facilitating the creation of diverse chemical entities for pharmaceutical development. nbinno.com The morpholine heterocycle is a building block in the preparation of drugs such as the antibiotic linezolid (B1675486) and the anticancer agent gefitinib. wikipedia.org

Table 1: Examples of Bioactive Scaffolds Incorporating the Morpholine Moiety

| Bioactive Molecule Class | Therapeutic Area | Role of Morpholine Moiety |

| Linezolid | Antibiotic | Part of the core pharmacophore |

| Gefitinib | Anticancer | Key structural component |

| Dextromoramide | Analgesic | Contributes to pharmacological profile |

The morpholine benzoate (B1203000) structure is a key intermediate in the development of new analgesic and anti-inflammatory agents. chemimpex.com The synthesis of novel compounds for pain and inflammation management often utilizes building blocks like Methyl 4-morpholinobenzoate. nih.govnih.gov The morpholine ring itself is present in the structure of the analgesic dextromoramide. wikipedia.org Research has focused on synthesizing various derivatives of morpholine-containing compounds to explore their potential as safer and more effective anti-inflammatory and analgesic drugs. nih.govmdpi.com

Utilization in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely used in the pharmaceutical and agrochemical industries. researchgate.net Methyl 4-morpholinobenzoate, as an aryl ester, can potentially be utilized in various palladium-catalyzed reactions. The aromatic ring of the benzoate can act as a coupling partner in reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, enabling the synthesis of highly functionalized and complex molecules. researchgate.netyale.edu

These reactions are fundamental in assembling diverse compounds, including pharmaceuticals, agrochemicals, and advanced materials. researchgate.net The ability to use aryl esters as coupling partners has expanded the scope of these transformations, and the methodology has been applied to the synthesis of a wide array of chemical structures. yale.edu

Table 2: Potential Palladium-Catalyzed Reactions with Methyl 4-Morpholinobenzoate

| Reaction Name | Coupling Partners | Bond Formed | Potential Product Type |

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid | C-C | Biaryl or Aryl-alkene derivatives |

| Heck Coupling | Alkene | C-C | Arylated alkene derivatives |

| Buchwald-Hartwig Amination | Amine | C-N | Di- or tri-arylamine derivatives |

| Sonogashira Coupling | Terminal Alkyne | C-C | Aryl-alkyne derivatives |

Development of Novel Organic Reactions Employing the Morpholine Group

The morpholine group within Methyl 4-morpholinobenzoate is a secondary amine, allowing it to participate in a variety of organic reactions. wikipedia.org It can be used to generate enamines, which are versatile intermediates in organic synthesis. wikipedia.org While the ether oxygen in the morpholine ring reduces the nucleophilicity of the nitrogen compared to simpler cyclic amines like piperidine, it still undergoes most typical reactions of secondary amines. wikipedia.orgfrontiersin.org This reactivity is exploited in the development of novel synthetic methodologies. For instance, new morpholine derivatives are continuously being synthesized and evaluated for their biological and chemical properties. ijprs.comresearchgate.net The unique electronic properties of the morpholine ring can influence the stereochemical outcome of reactions, a feature that is valuable in asymmetric synthesis.

Applications in Agrochemical Production

Similar to its role in pharmaceuticals, Methyl 4-morpholinobenzoate and related structures serve as intermediates in the production of agrochemicals. chemimpex.com The morpholine moiety is found in the chemical structure of some fungicides and other crop protection agents. The synthesis of complex chiral agrochemicals often relies on versatile building blocks to construct the final active ingredient. nih.gov The incorporation of the morpholine group can contribute to the biological activity and stability of these products, leading to the development of effective pesticides and herbicides. chemimpex.com

Integration into Specialty Chemical Formulations

The properties of Methyl 4-morpholinobenzoate also lend themselves to applications in materials science and the formulation of specialty chemicals. chemimpex.com Its derivatives can be incorporated into formulations where enhanced stability and specific performance characteristics are required. chemimpex.com For example, morpholine-containing compounds are used in the creation of specialty polymers, which can be utilized in advanced coatings and adhesives to improve durability and performance. chemimpex.com

Contributions to Liquid Crystalline Materials and Photophysical Properties

Similarly, the photophysical properties of Methyl 4-Morpholinobenzoate have not been a significant focus of published research. Detailed studies on its absorption and emission spectra, quantum yield, and fluorescence lifetime are not found in comprehensive scientific databases. Therefore, its potential applications in areas such as organic light-emitting diodes (OLEDs), fluorescent probes, or other optoelectronic devices have not been established.

Further research is required to determine if Methyl 4-Morpholinobenzoate possesses any liquid crystalline or notable photophysical characteristics.

Studies on Corrosion Inhibition Mechanisms in Relation to Nitrogen-Containing Heterocycles

While specific studies on Methyl 4-Morpholinobenzoate as a corrosion inhibitor are not prevalent, extensive research on morpholine and its derivatives provides significant insight into the potential mechanisms by which it could protect metallic surfaces from corrosion. The presence of the nitrogen-containing morpholine ring is a key structural feature that imparts corrosion inhibition properties to this class of compounds.

The primary mechanism of corrosion inhibition by morpholine derivatives involves the adsorption of the molecule onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. mdpi.com This adsorption process is facilitated by the presence of heteroatoms, namely nitrogen and oxygen, which possess lone pairs of electrons that can coordinate with the vacant d-orbitals of the metal atoms. This interaction leads to the formation of a coordinate covalent bond, resulting in chemisorption. Additionally, electrostatic interactions between the charged metal surface and the charged inhibitor molecule can lead to physisorption.

The benzoate group in related compounds like morpholine benzoate also plays a role in the inhibition process. The benzoate anions can adsorb onto the anodic sites of the corroding metal, while the morpholine cations adsorb onto the cathodic sites, effectively inhibiting both the anodic and cathodic reactions of the corrosion process. mdpi.com

The effectiveness of morpholine derivatives as corrosion inhibitors is influenced by several factors, including the electronic structure of the molecule, the nature of the metal surface, and the corrosive medium. Quantum chemical studies on morpholine salts have shown that parameters such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) correlate with the inhibition efficiency. mdpi.com A higher HOMO energy indicates a greater ability to donate electrons to the metal surface, leading to stronger adsorption and better inhibition.

The following table summarizes the corrosion inhibition efficiency of some morpholine derivatives on different metals, as reported in various studies.

| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (%) |

| Morpholine Benzoate | Carbon Steel | 3.5% NaCl | >85 |

| Morpholine Carbonate | Carbon Steel | 3.5% NaCl | >85 |

| 3-morpholino-1-phenylpropan-1-one (MPO) | N80 Steel | 1M HCl | 90.3 |

| 3-morpholin-1-phenyl-3-(pyridin-4-yl) propane-1-one (MPPO) | N80 Steel | 1M HCl | 91.4 |

| N-[(4-chlorophenyl)(morpholin-4-yl)methyl]benzamide (CPMB) | Mild Steel | Sulphuric Acid | >90 |

This table is generated based on data from various research articles for illustrative purposes and does not represent data for Methyl 4-Morpholinobenzoate itself.

Analytical Method Development and Validation

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography is a cornerstone of analytical chemistry, providing powerful tools for separating, identifying, and quantifying the components of a mixture. For Methyl 4-Morpholinobenzoate (B8396354), both high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are pivotal techniques.

High-Performance Liquid Chromatography (HPLC) is a preferred method for the purity assessment and quantification of non-volatile and thermally sensitive compounds like benzoate (B1203000) esters. njlabs.com A reversed-phase HPLC (RP-HPLC) method is commonly developed for the analysis of compounds structurally related to Methyl 4-Morpholinobenzoate, such as methyl 4-hydroxybenzoate. researchgate.netresearchgate.netejpmr.com

A typical RP-HPLC method involves a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, like acetonitrile (B52724) or methanol (B129727). tandfonline.comphytojournal.comuoa.grijpsdronline.com The separation is based on the differential partitioning of the analyte and related substances between the stationary phase and the mobile phase. Detection is often achieved using a UV detector, as the benzoate functional group possesses a strong chromophore that absorbs UV light. tandfonline.comphytojournal.com For methyl 4-hydroxybenzoate, a detection wavelength of 254 nm has been shown to be effective. researchgate.netejpmr.com

Method validation is performed according to the International Conference on Harmonisation (ICH) guidelines, assessing parameters such as linearity, precision, accuracy, sensitivity, and robustness to ensure the method is suitable for its intended purpose. njlabs.comtandfonline.com For instance, linearity is established by analyzing a series of standard solutions over a specific concentration range, with correlation coefficients (R²) greater than 0.999 indicating a strong linear relationship. researchgate.netejpmr.comtandfonline.comijpsdronline.com The precision of the method is demonstrated by low relative standard deviation (RSD %) values, typically less than 2%, for intra-day and inter-day analyses. researchgate.nettandfonline.com Accuracy is confirmed through recovery studies, where a known amount of standard is added to a sample matrix. tandfonline.com

| Parameter | Typical Specification | Finding |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) researchgate.netejpmr.comtandfonline.com | Good separation and peak symmetry achieved. |

| Mobile Phase | Methanol:Water or Acetonitrile:Buffer mixture researchgate.netejpmr.comtandfonline.comphytojournal.com | Optimal resolution of the main peak from impurities. |

| Flow Rate | 1.0 mL/min researchgate.netejpmr.comphytojournal.com | Provides efficient separation within a reasonable run time. |

| Detection Wavelength | 254 nm researchgate.netejpmr.com | High sensitivity for the benzoate chromophore. |

| Linearity (R²) | ≥ 0.999 researchgate.netejpmr.comtandfonline.comijpsdronline.com | Excellent correlation between peak area and concentration. |

| Precision (%RSD) | ≤ 2% researchgate.nettandfonline.com | High reproducibility of results. |

| Accuracy (% Recovery) | 98-102% tandfonline.com | Method provides results close to the true value. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. nih.gov It combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection of mass spectrometry. While Methyl 4-Morpholinobenzoate itself may have limited volatility, GC-MS is particularly useful for quantifying volatile starting materials, by-products, or for analyzing the compound after a derivatization step. nih.govresearchgate.net

For compounds containing a morpholine (B109124) moiety, direct analysis by GC can be challenging. However, derivatization can significantly improve volatility and chromatographic performance. nih.gov For example, morpholine, a secondary amine, can be reacted with sodium nitrite (B80452) under acidic conditions to produce a stable and volatile N-nitrosomorpholine derivative, which is readily analyzable by GC-MS. nih.gov This approach can increase the sensitivity of the method significantly. nih.gov Similarly, GC-MS has been used to quantify methyl benzoate, a structural component of the target molecule, as a volatile organic compound. nih.gov

In the context of product yield determination, GC-MS can be employed to quantify the amount of unreacted starting materials or the amount of product formed relative to an internal standard. The mass spectrometer provides definitive identification of the peaks based on their mass spectra, ensuring accurate quantification. nih.gov Method validation would involve assessing linearity, limits of detection (LOD) and quantification (LOQ), precision, and accuracy to ensure reliable yield calculations. nih.gov

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Derivatization | Nitrosation for morpholine moiety nih.gov | Increases volatility and sensitivity. |

| Column | Capillary column (e.g., DB-5ms) | Provides high-resolution separation of volatile compounds. |

| Carrier Gas | Helium | Inert gas for carrying sample through the column. |

| Ionization Mode | Electron Ionization (EI) | Generates reproducible mass spectra for library matching. |

| LOD/LOQ | Low µg·L⁻¹ to ng/µL range nih.govnih.gov | Ensures detection of trace components. |

| Spiked Recovery | Typically 90-110% nih.gov | Demonstrates method accuracy in the sample matrix. |

Spectroscopic Methods for Quantitative Analysis

Spectroscopic methods, particularly UV-Visible spectrophotometry, offer a rapid and cost-effective means for the quantitative analysis of Methyl 4-Morpholinobenzoate. researchgate.net This technique relies on the principle that molecules absorb light at specific wavelengths.

The quantification of benzoate-containing compounds using UV-Visible spectrophotometry is well-established. ijpsjournal.com According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. ijpsjournal.com Sodium benzoate, for example, has a maximum absorption wavelength (λmax) in the UV spectrum, typically around 224-230 nm. uoa.grijpsjournal.comwisdomlib.orgrjptonline.org For quantitative analysis, a calibration curve is constructed by measuring the absorbance of several standard solutions of known concentrations. wisdomlib.org The concentration of Methyl 4-Morpholinobenzoate in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve.

The morpholine component of the molecule also has specific absorbance characteristics. Morpholino oligomers are often quantified by measuring their absorbance at 265 nm after unstacking the nucleobases in 0.1 M HCl. nih.govgene-tools.com The molar absorptivity (ε) of the entire molecule is calculated to determine its concentration accurately. nih.gov The presence of both the benzoate and morpholine moieties means that the UV spectrum of Methyl 4-Morpholinobenzoate would be a composite of its constituent chromophores, and a suitable analytical wavelength would be selected for quantification where interference from potential impurities is minimal. Validation of the spectroscopic method would include determining the linearity range, accuracy, precision, and limits of detection and quantification. researchgate.netnih.gov

| Parameter | Description | Example Value (for related compounds) |

|---|---|---|

| Analytical Wavelength (λmax) | Wavelength of maximum absorbance for the analyte. | ~224 nm for benzoate moiety researchgate.netwisdomlib.orgrjptonline.org |

| Solvent/Diluent | A solvent that dissolves the sample and does not absorb at the analytical wavelength. | 0.1 N HCl, Water, or Methanol nih.govnih.gov |

| Linearity Range | The concentration range over which absorbance is proportional to concentration. | e.g., 1-10 µg/ml for Metronidazole Benzoate nih.gov |

| Correlation Coefficient (R²) | A measure of the goodness of fit of the calibration curve. | ≥ 0.998 researchgate.net |

| Accuracy (% Recovery) | The closeness of the measured value to the true value. | 98.9% - 99.37% nih.gov |

Methodologies for Impurity Profiling and Detection

Impurity profiling is a critical aspect of drug development and manufacturing, as the presence of impurities can affect the quality and safety of the final product. researchgate.net The process involves the identification, quantification, and control of impurities. researchgate.net For Methyl 4-Morpholinobenzoate, impurities can originate from starting materials, intermediates, by-products of the synthesis, or degradation products.

A powerful technique for impurity profiling is Liquid Chromatography-Mass Spectrometry (LC-MS). ijprajournal.com LC-MS combines the separation power of HPLC with the identification capabilities of mass spectrometry. It is particularly useful for analyzing compounds that lack a suitable chromophore for UV detection and for providing molecular weight information that is crucial for structural elucidation of unknown impurities. ijprajournal.com Techniques like electrospray ionization (ESI) are "soft" ionization methods that typically produce a molecular ion, simplifying spectral interpretation. ijprajournal.com

For morpholine-containing compounds, LC-MS has been effectively used for characterization and impurity analysis. lcms.cz Potential impurities in Methyl 4-Morpholinobenzoate could include unreacted starting materials such as morpholine and methyl 4-halobenzoate, or by-products from side reactions. For example, ethylenediamine (B42938) has been identified as a potential impurity in morpholine starting material, which can lead to the formation of dimer impurities in subsequent reaction steps. researchgate.net Therefore, a thorough impurity profile would involve analyzing the starting materials and monitoring the reaction process for the appearance of unexpected peaks. researchgate.net Any detected impurities would be characterized using MS/MS fragmentation studies to elucidate their structure.

Future Research Directions and Perspectives in the Study of Methyl 4 Morpholinobenzoate

The landscape of chemical research is in a constant state of evolution, driven by the dual needs for innovation and sustainability. Methyl 4-morpholinobenzoate (B8396354), a compound featuring the versatile morpholine (B109124) and benzoate (B1203000) moieties, stands at a crossroads of significant future development. The following sections outline promising research avenues that could unlock the full potential of this molecule and its derivatives, pushing the boundaries of synthetic chemistry, materials science, and computational analysis.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 4-Morpholinobenzoate, and how are reaction conditions optimized?

- Methodological Answer : Methyl 4-Morpholinobenzoate is typically synthesized via esterification or nucleophilic substitution. Common reagents include potassium permanganate (oxidation) or sodium borohydride (reduction), with solvents like dichloromethane or ethanol under reflux . Optimization involves adjusting temperature (e.g., 60–80°C for nucleophilic substitution), catalyst loading (e.g., DMAP for ester formation), and stoichiometric ratios (1:1.2 molar ratio of morpholine to benzoate precursor). Reaction progress is monitored via TLC or HPLC .

Q. How can spectroscopic techniques (FTIR, NMR) be employed to confirm the structure of Methyl 4-Morpholinobenzoate?

- Methodological Answer :

- FTIR : Identify characteristic peaks: ester C=O (~1700 cm⁻¹), morpholine C-O-C (~1120 cm⁻¹), and aromatic C-H (~3050 cm⁻¹). Compare with reference spectra of similar benzoates .

- NMR : ¹H NMR shows the methyl ester singlet at δ 3.8–3.9 ppm, morpholine protons as multiplets (δ 2.5–3.5 ppm), and aromatic protons (δ 6.8–7.9 ppm). ¹³C NMR confirms carbonyl (δ 165–170 ppm) and morpholine carbons (δ 45–70 ppm) .

Q. What are the solubility properties of Methyl 4-Morpholinobenzoate, and how does this influence purification strategies?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., chloroform). Recrystallization is performed using ethanol/water mixtures (70:30 v/v) to remove unreacted precursors. Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves byproducts .

Q. What safety protocols are critical when handling Methyl 4-Morpholinobenzoate in the laboratory?

- Methodological Answer : Use PPE (nitrile gloves, safety goggles, lab coat) and work in a fume hood. Avoid inhalation/contact; wash skin immediately with soap/water. Store in a cool, dry place away from oxidizers. Spills should be neutralized with inert absorbents (vermiculite) and disposed per hazardous waste regulations .

Advanced Research Questions

Q. How can reaction yields be improved for large-scale synthesis of Methyl 4-Morpholinobenzoate?

- Methodological Answer : Optimize catalytic systems (e.g., use Pd/C for hydrogenation steps) and employ microwave-assisted synthesis to reduce reaction time. Scale-up requires solvent recovery systems (e.g., rotary evaporation under reduced pressure) and inline FTIR for real-time monitoring .

Q. How should researchers resolve contradictions in spectral data when characterizing novel derivatives of Methyl 4-Morpholinobenzoate?